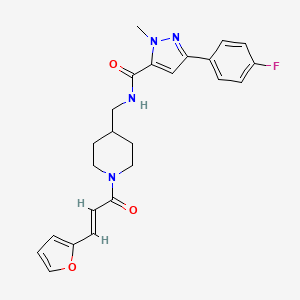

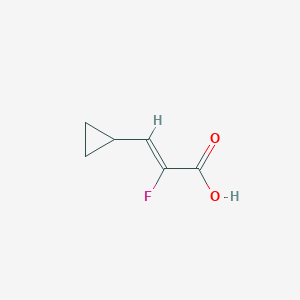

![molecular formula C25H24N4O3 B2481678 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923250-23-1](/img/structure/B2481678.png)

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups and rings, including a tetrahydroquinoline ring and a pyrazolopyridinone ring. Tetrahydroquinoline is a semi-hydrogenated derivative of quinoline and is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .

Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . The halogenation of 1,2,3,4-tetrahydroquinoline is accomplished with halogens (bromine, chlorine, etc.), N-halosuccinimides, aqueous solutions of sodium chlorate and bromate, affording various halogen-substituted tetrahydroquinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, tetrahydroquinoline is a colorless oil .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

The quinoline component of the compound has been found to have potential antioxidant properties . Antioxidants are crucial in protecting cells from damage by free radicals, which are unstable molecules that can cause oxidative stress, a major factor in aging and various diseases.

Corrosion Inhibitor

1,2,3,4-Tetrahydroquinoline, a part of the compound, is used as a corrosion inhibitor . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of metals and alloys.

Dye Manufacturing

1,2,3,4-Tetrahydroquinoline is also an active component in various dyes . The ability to absorb certain wavelengths of light makes these compounds ideal for use in dye manufacturing.

Neuroprotection Against Parkinsonism

Quinoline derivatives have shown potential in providing neuroprotection against Parkinsonism . This could be significantly helpful in developing treatments for neurodegenerative disorders like Parkinson’s disease.

Alzheimer’s Disease Therapy

The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils . This property could be useful in designing and developing new drugs for the therapy of Alzheimer’s disease.

Flavor and Fragrance Industry

1,2,3,4-Tetrahydroquinoline is used in the flavors and fragrances industry . Its unique chemical structure can contribute to the creation of a wide range of scents and flavors.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound would depend on its specific applications. For example, tetrahydroquinolines have an important position in synthetic organic chemistry due to their high reactivity, a wide spectrum of chemical properties, and they form the basis of many bioactive natural substances and potential drugs .

Eigenschaften

IUPAC Name |

7-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c1-32-15-14-27-16-20(24(30)28-13-7-9-18-8-5-6-12-22(18)28)23-21(17-27)25(31)29(26-23)19-10-3-2-4-11-19/h2-6,8,10-12,16-17H,7,9,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZOKPZMDUNGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2481602.png)

![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)